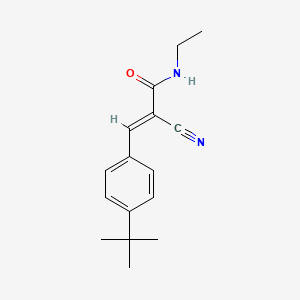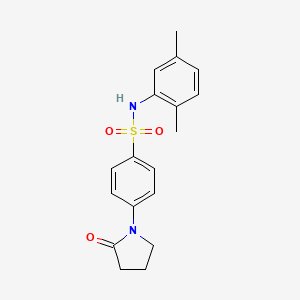![molecular formula C11H11NO2S3 B5818309 N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5818309.png)
N-[3-(methylthio)phenyl]-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(methylthio)phenyl]-2-thiophenesulfonamide, also known as MTS-TSA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. MTS-TSA is a sulfonamide compound that contains a thiophene ring with a methylthio group attached to a phenyl ring. The compound is highly soluble in organic solvents and has been used in various scientific studies as a tool to investigate different biological processes.
作用机制
N-[3-(methylthio)phenyl]-2-thiophenesulfonamide acts as an alkylating agent, which means that it can covalently modify proteins by adding a methylthio group to cysteine residues. This modification can alter the function of the protein, and in the case of ion channels, it can affect their ability to conduct ions. N-[3-(methylthio)phenyl]-2-thiophenesulfonamide has been shown to selectively modify cysteine residues in ion channels, which allows researchers to study the function of specific parts of the channel.
Biochemical and Physiological Effects
N-[3-(methylthio)phenyl]-2-thiophenesulfonamide has been shown to have a variety of biochemical and physiological effects. In ion channels, N-[3-(methylthio)phenyl]-2-thiophenesulfonamide can alter the conductance and gating properties of the channel. In addition, N-[3-(methylthio)phenyl]-2-thiophenesulfonamide has been shown to affect the activity of enzymes and receptors by modifying cysteine residues. N-[3-(methylthio)phenyl]-2-thiophenesulfonamide has also been used to study the role of cysteine residues in protein-protein interactions.
实验室实验的优点和局限性
One advantage of using N-[3-(methylthio)phenyl]-2-thiophenesulfonamide in lab experiments is its high solubility in organic solvents, which makes it easy to use in a variety of experimental settings. In addition, N-[3-(methylthio)phenyl]-2-thiophenesulfonamide is relatively stable and can be stored for long periods of time. However, one limitation of using N-[3-(methylthio)phenyl]-2-thiophenesulfonamide is that it can be difficult to control the extent of modification of cysteine residues, which can affect the interpretation of experimental results.
未来方向
There are many potential future directions for research using N-[3-(methylthio)phenyl]-2-thiophenesulfonamide. One area of interest is the study of ion channel regulation by different signaling pathways. N-[3-(methylthio)phenyl]-2-thiophenesulfonamide can be used to investigate the role of specific cysteine residues in this process. Another potential area of research is the use of N-[3-(methylthio)phenyl]-2-thiophenesulfonamide in the study of protein-protein interactions. N-[3-(methylthio)phenyl]-2-thiophenesulfonamide can be used to selectively modify cysteine residues in proteins, which can provide insight into the role of these residues in protein-protein interactions. Finally, there is potential for the development of new compounds based on the structure of N-[3-(methylthio)phenyl]-2-thiophenesulfonamide that could have even greater specificity and selectivity for modifying cysteine residues.
合成方法
N-[3-(methylthio)phenyl]-2-thiophenesulfonamide can be synthesized using a variety of methods. One common method involves the reaction of 3-bromomethylthiophene with sodium hydrosulfide to form 3-(methylthio)thiophene. This compound is then reacted with 3-nitrophenylsulfonyl chloride to form N-[3-(methylthio)phenyl]-2-thiophenesulfonamide.
科学研究应用
N-[3-(methylthio)phenyl]-2-thiophenesulfonamide has been widely used in scientific research as a tool to investigate different biological processes. One of the most common applications of N-[3-(methylthio)phenyl]-2-thiophenesulfonamide is in the study of ion channels. Ion channels are proteins that allow ions to pass through cell membranes, and they play a critical role in many physiological processes. N-[3-(methylthio)phenyl]-2-thiophenesulfonamide has been used to study the structure and function of ion channels, as well as their regulation by different signaling pathways.
属性
IUPAC Name |
N-(3-methylsulfanylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S3/c1-15-10-5-2-4-9(8-10)12-17(13,14)11-6-3-7-16-11/h2-8,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOHBLJYJCOEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5818226.png)

![methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5818230.png)



![methyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5818252.png)

![3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5818264.png)

![2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5818298.png)
![methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5818303.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5818317.png)